molecular formula C18H24FN3 B5300895 3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine

3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine

Cat. No. B5300895
M. Wt: 301.4 g/mol
InChI Key: RKWZTTIYUVFVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives. It has been studied for its potential use in scientific research applications, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine involves its binding to the sigma-1 receptor. This binding results in the modulation of various cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. It has also been shown to have an effect on the expression of various genes involved in neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an effect on various cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. It has also been shown to have an effect on the expression of various genes involved in neuronal function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine in lab experiments is its affinity for the sigma-1 receptor, which is involved in various cellular processes. This makes it a potentially useful tool for studying these processes. However, one limitation is that the biochemical and physiological effects of this compound are still being studied, so its exact role in these processes is not yet fully understood.

Future Directions

There are several future directions for research involving 3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine. One direction is to further study its mechanism of action and its effects on various cellular processes. Another direction is to study its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it may be useful to study its potential use as a tool for studying the sigma-1 receptor and its role in various cellular processes.

Synthesis Methods

The synthesis of 3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine involves the reaction of 4-methyl-1H-imidazole-5-carbaldehyde with 2-(4-fluorophenyl)ethylamine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with piperidine in the presence of trifluoroacetic acid to yield the final product.

Scientific Research Applications

3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release.

properties

IUPAC Name

3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3/c1-14-18(21-13-20-14)12-22-10-2-3-16(11-22)5-4-15-6-8-17(19)9-7-15/h6-9,13,16H,2-5,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWZTTIYUVFVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCCC(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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